Lauroside B

Description

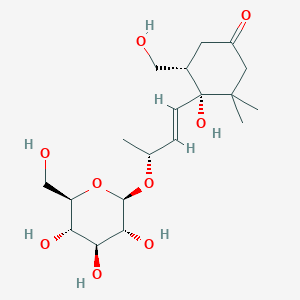

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H32O9 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(4R,5S)-4-hydroxy-5-(hydroxymethyl)-3,3-dimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohexan-1-one |

InChI |

InChI=1S/C19H32O9/c1-10(27-17-16(25)15(24)14(23)13(9-21)28-17)4-5-19(26)11(8-20)6-12(22)7-18(19,2)3/h4-5,10-11,13-17,20-21,23-26H,6-9H2,1-3H3/b5-4+/t10-,11+,13-,14-,15+,16-,17-,19-/m1/s1 |

InChI Key |

HNFCTWJBJGEYGD-DZDMONCLSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@]1([C@@H](CC(=O)CC1(C)C)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC(C=CC1(C(CC(=O)CC1(C)C)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

lauroside B |

Origin of Product |

United States |

Isolation, Characterization, and Analytical Methodologies for Lauroside B

Plant Source Identification and Authentication in Research

The identification and authentication of plant sources are critical first steps in the isolation of natural products like Lauroside B, ensuring the reliability and reproducibility of research findings.

Laurus nobilis as a Primary Research Source

Laurus nobilis, commonly known as bay laurel, is a primary and well-documented botanical source of this compound. mediteranka.comgbif.orgwikipedia.orgkaust.edu.saresearchgate.net This aromatic evergreen tree, native to the Mediterranean region, is widely utilized for its leaves in culinary applications and traditional medicine. mediteranka.comgbif.orgwikipedia.org Research has consistently identified the leaves of L. nobilis as containing this compound, often alongside other megastigmane glucosides and bioactive compounds. kaust.edu.saresearchgate.netresearchgate.netmdpi.com The presence of this compound in L. nobilis has prompted further investigation into the chemical profile of this plant. researchgate.netmdpi.com

Identification of Other Botanical Sources (e.g., Urena lobata)

Beyond Laurus nobilis, this compound has also been isolated from other plant species, indicating a broader distribution in the plant kingdom. One notable example is Urena lobata, a member of the Malvaceae family. researchgate.net This plant is recognized in traditional medicine for various purposes. scispace.comjournalejmp.comjournalejmp.com The isolation of this compound from Urena lobata highlights the importance of exploring diverse botanical sources for novel natural products. researchgate.net Additionally, research has pointed to the presence of this compound in certain olive leaf extracts, specifically from Greek and Portuguese cultivars. nih.gov

Advanced Extraction and Purification Strategies

The isolation of this compound from its plant sources necessitates the use of advanced extraction and purification techniques to separate it from a complex mixture of other phytochemicals.

Solvent-Based Extraction Techniques in Research

Solvent-based extraction is a fundamental step in the isolation of this compound. Methanol is a commonly employed solvent for this purpose. researchgate.netresearchgate.net For instance, a methanolic extract of L. nobilis leaves has been used as the starting point for the isolation of this compound and other megastigmane glucosides. researchgate.netresearchgate.net The choice of solvent is critical, with different solvents yielding varying efficiencies and compositions of the extracted compounds. researchgate.net Research has shown that after an initial extraction, partitioning with different solvents, such as n-hexane, chloroform, and ethyl acetate (B1210297), can be used to fractionate the extract based on polarity, which helps in the subsequent purification steps. researchgate.net

Chromatographic Separation Methods (e.g., Column Chromatography, UHPLC-HRMS)

Following initial extraction, chromatographic techniques are indispensable for the purification of this compound. Column chromatography is a widely used method for the large-scale separation of compounds from plant extracts. libretexts.orgyoutube.comlibretexts.org This technique utilizes a stationary phase, such as silica (B1680970) gel or alumina, packed into a column, and a mobile phase (solvent) to separate components based on their differential adsorption to the stationary phase. libretexts.orgevonik.com

For more precise analysis and separation, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) are employed. researchgate.netcsic.esnih.govmdpi.compensoft.net UHPLC-HRMS is a powerful analytical tool that combines the high separation capacity of UHPLC with the accurate mass measurement of HRMS, allowing for the identification and quantification of compounds like this compound in complex mixtures with high sensitivity and specificity. csic.esnih.govmdpi.compensoft.net

Spectroscopic and Analytical Techniques for Structural Elucidation (Excluding Basic Compound Identification)

The definitive identification of this compound's molecular structure is achieved through a combination of advanced spectroscopic and analytical methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

The primary tool for determining the structure of organic molecules, including this compound, is Nuclear Magnetic Resonance (NMR) spectroscopy. pharmaknowledgeforum.comnumberanalytics.comuwo.caweebly.com One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule. researchgate.net

Mass spectrometry (MS) is another crucial technique that provides information about the molecular weight and fragmentation pattern of the compound. pharmaknowledgeforum.comnumberanalytics.comnumberanalytics.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular formula. csic.espharmaknowledgeforum.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation. pharmaknowledgeforum.comnumberanalytics.com While UV-Vis spectroscopy can provide information about the presence of chromophores and conjugation within the molecule. pharmaknowledgeforum.com

Table 1: Plant Sources of this compound

| Plant Species | Family | Part(s) Used in Research |

|---|---|---|

| Laurus nobilis | Lauraceae | Leaves |

| Urena lobata | Malvaceae | Leaves |

| Olea europaea (Olive) | Oleaceae | Leaves (Greek and Portuguese cultivars) |

Table 2: Techniques for the Isolation and Analysis of this compound

| Technique | Purpose |

|---|---|

| Solvent Extraction (e.g., Methanol) | Initial extraction of compounds from plant material |

| Column Chromatography | Purification and separation of compounds |

| UHPLC-HRMS | High-resolution separation and mass analysis |

| NMR Spectroscopy (1D and 2D) | Structural elucidation (connectivity, stereochemistry) |

| Mass Spectrometry (MS/HRMS) | Molecular weight determination and fragmentation analysis |

| Infrared (IR) Spectroscopy | Identification of functional groups |

Synthetic Approaches and Derivatives in Lauroside B Research

Total Synthesis Strategies for Lauroside B and its Diastereomers

The total synthesis of this compound, a megastigmane glycoside, and its diastereomers has been a subject of investigation, providing valuable insights for structure-activity relationship (SAR) studies. tandfonline.comresearchgate.net While a complete synthesis of the natural this compound has been challenging, the synthesis of its diastereomers has been successfully achieved, offering crucial information for the development of efficient synthetic methods for this compound and its analogs. tandfonline.comresearchgate.net

Key Reaction Steps and Synthetic Route Development

A reported synthesis of two diastereomers of this compound employed a straightforward approach. tandfonline.com The synthetic strategy involved the coupling of a megastigmane acceptor with a glucopyranosyl donor. researchgate.net

A key step in one synthetic approach involved the nucleophilic addition of a lithium acetylide derivative to a ketone. tandfonline.com Specifically, a pair of inseparable enantiomeric ketones, (R/S)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one, was reacted with a lithium acetylide derived from (R)-tert-butyl(pent-3-yn-2-yloxy)diphenylsilane. tandfonline.com This reaction was not stereoselective and was expected to produce four diastereomers. tandfonline.com

Another proposed retrosynthetic plan for this compound involves (6S, 9R)-Vomifoliol as a key intermediate. digitellinc.com This suggests a strategy that could involve a phenolic oxidation/desymmetrization sequence to access the megastigmane core. digitellinc.com

The glycosylation step is crucial for the synthesis of this compound. researchgate.net This typically involves the reaction of a suitable megastigmane acceptor with an O-(α-D-glucopyranosyl) trichloroacetimidate (B1259523) donor. researchgate.net The use of protecting groups, such as benzoyl groups for hydroxyl functionalities, is common, with subsequent deprotection under mild conditions like the Zemplen conditions. researchgate.net

Table 1: Key Reactions in the Synthesis of this compound Diastereomers

| Step | Reactants | Reagents/Conditions | Product | Reference |

| Ketone Synthesis | Cyclohexane-1,3-dione | Sodium amide, Toluene | 7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one | tandfonline.com |

| Nucleophilic Addition | (R/S)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one, Lithium acetylide of (R)-tert-butyl(pent-3-yn-2-yloxy)diphenylsilane | --- | Mixture of four diastereomers | tandfonline.com |

| Glycosylation (General) | Megastigmane acceptor, O-(α-D-glucopyranosyl) trichloroacetimidate donor | --- | This compound precursor | researchgate.net |

| Deprotection (General) | Benzoyl-protected precursor | Zemplen conditions | This compound derivative | researchgate.net |

Stereochemical Considerations in Glycoside Synthesis

The formation of the glycosidic bond is a critical step that establishes a new stereocenter at the anomeric position. wikipedia.org This often leads to a mixture of α and β anomers. wikipedia.org The stereochemical outcome of a glycosylation reaction can be influenced by several factors, including the nature of the protecting groups on the glycosyl donor. nih.gov

Participating groups at the C-2 position of the donor, such as those containing a carboxyl group, generally lead to the formation of 1,2-trans-glycosides (β-glycosides in the case of glucose). wikipedia.org Conversely, non-participating groups at C-2 tend to favor the formation of 1,2-cis-glycosides (α-glycosides). nih.gov The anomeric effect also plays a role, generally favoring the α-product. nih.gov

In the synthesis of this compound diastereomers, the nucleophilic addition to the carbonyl group was noted to be non-stereoselective, resulting in a mixture of diastereomers. tandfonline.com Achieving stereocontrol in the synthesis of the specific stereoisomer of natural this compound remains a significant challenge.

Design and Chemical Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships (SAR). researchgate.net While specific synthetic details for a wide range of this compound analogs are not extensively documented in the provided results, the synthesis of its diastereomers serves as a foundational step towards creating a library of related compounds. tandfonline.com

The synthesis of various sesquiterpene derivatives from related natural products, such as dehydrocostus lactone, has been reported. nih.gov These syntheses involved modifications like reduction of the α-methylene-γ-butyrolactone moiety and the creation of amino acid adducts. nih.gov Such strategies could potentially be adapted for the modification of the aglycone part of this compound to generate novel derivatives.

Methodological Advancements in this compound Chemical Modification

Research into the synthesis of this compound and its diastereomers contributes to the broader field of carbohydrate chemistry and natural product synthesis. The challenges encountered in controlling stereochemistry and developing efficient synthetic routes often spur methodological innovations.

For instance, the work on this compound diastereomers, although not yielding the natural product itself, provided valuable information for developing alternative and more effective synthetic approaches. tandfonline.com The exploration of different synthetic strategies, such as the use of a phenolic oxidation/desymmetrization sequence, highlights the ongoing efforts to refine the synthesis of megastigmane terpenoids. digitellinc.com

Furthermore, the general advancements in glycosylation methods, such as the use of different activators and the study of protecting group effects, are directly applicable to improving the synthesis of this compound and its analogs. wikipedia.orgnih.gov

Investigation of Lauroside B S Molecular and Cellular Mechanisms of Action

Modulatory Effects on Cellular Proliferation Pathways in Model Systems

Research has demonstrated that Lauroside B exhibits modulatory effects on the proliferation of certain cell types, primarily through the induction of programmed cell death, or apoptosis.

This compound has been shown to suppress the proliferation of human melanoma cell lines, including A375, WM115, and SK-Mel-28, by inducing apoptosis. researchgate.netacs.orgnih.govebi.ac.uk This pro-apoptotic activity is a key aspect of its mechanism of action against these cancer cells. kaust.edu.sa

The induction of apoptosis by this compound is confirmed to be dependent on the activation of caspases, a family of cysteine proteases that are central to the apoptotic process. researchgate.netabeomics.com Specifically, the activation of caspase-3 has been identified as a key event in this compound-induced apoptosis in human melanoma cells. researchgate.netacs.orgnih.govebi.ac.uk Caspases exist as inactive zymogens and are activated through proteolytic cleavage, initiating a cascade that leads to the dismantling of the cell. researchgate.netabeomics.com

Further evidence for caspase-dependent apoptosis induced by this compound comes from the observation of Poly(ADP-ribose) Polymerase (PARP) cleavage. researchgate.netacs.orgnih.govebi.ac.uk PARP is a nuclear enzyme involved in DNA repair, and its cleavage by activated caspases, particularly caspase-3, is a well-established hallmark of apoptosis. nih.gov The cleavage of PARP by this compound in human melanoma cell lines provides strong support for its role in activating the caspase cascade. researchgate.netacs.orgnih.govebi.ac.uk This cleavage results in the formation of a signature 89 kDa fragment. nih.gov

Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining has been employed to quantify apoptosis in cells treated with this compound. researchgate.netacs.orgnih.govebi.ac.uk Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membrane integrity, a feature of late apoptotic or necrotic cells. thermofisher.comlumiprobe.combosterbio.com Studies on human melanoma cell lines demonstrated that this compound treatment leads to an increase in the population of apoptotic cells, as detected by this method. researchgate.netacs.orgnih.govebi.ac.uk

Table 1: Summary of this compound's Effect on Apoptotic Markers in Human Melanoma Cell Lines

| Marker | Observation | Significance |

|---|---|---|

| Caspase-3 | Activation | Indicates initiation of the execution phase of apoptosis. researchgate.netacs.orgnih.govebi.ac.uk |

| PARP | Cleavage | Confirms caspase-3 activity and a hallmark of apoptosis. researchgate.netacs.orgnih.govebi.ac.uknih.gov |

| Annexin V | Increased Staining | Shows externalization of phosphatidylserine, an early apoptotic event. researchgate.netacs.orgnih.govebi.ac.uk |

This compound's pro-apoptotic effects are linked to its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in promoting cell survival and inflammation. researchgate.netacs.orgnih.govebi.ac.uk The inhibition of the NF-κB pathway is a significant component of this compound's mechanism of action. fda.gov.tw

In many cell types, NF-κB is held in an inactive state in the cytoplasm by inhibitory proteins, most notably IκB-α. The degradation of IκB-α is a critical step for the activation and nuclear translocation of NF-κB. Research has shown that this compound inhibits the degradation of IκB-α in human melanoma cells. researchgate.netacs.orgnih.gov By preventing the breakdown of IκB-α, this compound effectively blocks the activation of NF-κB, thereby sensitizing the cancer cells to apoptosis. researchgate.netacs.orgnih.govebi.ac.uk This inhibition of IκB-α degradation also suppresses the expression of NF-κB-regulated anti-apoptotic genes such as XIAP and c-FLIP. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Annexin V |

| c-FLIP |

| IκB-α |

| This compound |

| Poly(ADP-ribose) Polymerase (PARP) |

| Propidium Iodide (PI) |

Regulation of Nuclear Factor-kappa B (NF-κB) Signaling in Cellular Models

Suppression of Constitutive NF-κB DNA-Binding Activity

A key aspect of this compound's mechanism is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govacs.org Research has demonstrated that this compound exposure can prevent the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.netnih.gov By stabilizing IκB-α, this compound effectively suppresses the constitutive NF-κB DNA-binding activity observed in various cancer cells. researchgate.netnih.govacs.org This inhibition is a critical step, as NF-κB is a transcription factor that plays a pivotal role in tumorigenesis, cellular proliferation, and apoptosis. jfda-online.comnih.gov The suppression of this pathway is directly linked to the pro-apoptotic effects of this compound in cancer cell lines. researchgate.netmdpi.commdpi-res.com

Downregulation of NF-κB Regulated Anti-apoptotic Genes (e.g., XIAP, c-FLIP)

The inhibition of NF-κB activation by this compound leads to the subsequent downregulation of genes that are regulated by this transcription factor. researchgate.netnih.gov Among these are crucial anti-apoptotic genes such as X-linked inhibitor of apoptosis protein (XIAP) and cellular FLICE-like inhibitory protein (c-FLIP). researchgate.netnih.govacs.org These proteins normally function to block apoptosis and promote cell survival; their reduced expression sensitizes cancer cells to programmed cell death. researchgate.netnih.gov Studies have confirmed that treatment with this compound results in decreased expression of both XIAP and c-FLIP, contributing directly to its ability to induce apoptosis in human melanoma cells. researchgate.netnih.gov

Antiproliferative Propensity in Diverse In Vitro Cellular Models (e.g., Melanoma, Leukemia Cell Lines)

This compound has demonstrated significant antiproliferative capabilities across a range of cancer cell lines in laboratory settings. ontosight.ai Its cytotoxic activity is most prominently documented against human melanoma, a highly aggressive tumor known for its resistance to chemotherapy. researchgate.netnih.govacs.org The compound has been shown to suppress the proliferation of several melanoma cell lines, including A375, WM115, and SK-Mel-28. researchgate.netnih.govdokumen.pub The mechanism behind this suppression is the induction of apoptosis, confirmed by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.netnih.gov In addition to melanoma, extracts from Laurus nobilis containing compounds like this compound have shown cytotoxicity towards K562 human chronic myelogenous leukemia cells. researchgate.netacgpubs.org

Below is a table summarizing the in vitro cellular models in which this compound has shown antiproliferative effects.

| Cell Line | Cancer Type | Key Findings | References |

| A375 | Human Melanoma | Suppression of proliferation via apoptosis; Inhibition of NF-κB. | researchgate.net, nih.gov, dokumen.pub |

| WM115 | Human Melanoma | Suppression of proliferation via apoptosis. | researchgate.net, nih.gov, dokumen.pub |

| SK-Mel-28 | Human Melanoma | Suppression of proliferation via apoptosis. | researchgate.net, nih.gov, dokumen.pub |

| K562 | Human Chronic Myelogenous Leukemia | Cytotoxicity demonstrated by extracts from the source plant. | researchgate.net, acgpubs.org |

Exploration of Inflammatory Response Modulation Pathways

Beyond its anticancer activities, this compound and related compounds from its natural source exhibit notable anti-inflammatory properties. ontosight.aimdpi.com These effects are mediated through the modulation of several key inflammatory pathways.

Inhibition of Pro-inflammatory Cytokine Production in Cellular Assays

This compound has been found to inhibit the production of pro-inflammatory cytokines, which are key signaling molecules that promote inflammation. ontosight.ai These cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, are central to the inflammatory response. mdpi.comfrontiersin.org By suppressing the output of these molecules, this compound can help mitigate inflammatory processes, highlighting its potential as an anti-inflammatory agent. ontosight.aimdpi.com

Attenuation of Nitric Oxide (NO) Production

Research has shown that this compound is among the megastigmane glycosides capable of significantly inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated murine macrophages. mdpi.comresearchgate.netacs.org Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. alljournals.cn The ability of this compound to attenuate NO production is a key component of its anti-inflammatory profile. mdpi.comresearchgate.net

Interference with Soluble Epoxide Hydrolase (sEH) Activity

Emerging research indicates that extracts from Laurus nobilis can interfere with the activity of soluble epoxide hydrolase (sEH). mdpi.comdntb.gov.ua This enzyme is crucial in the metabolism of fatty acids, converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. nih.govmdpi.com By inhibiting sEH, the levels of beneficial EETs are maintained, which can reduce inflammation and hypertension. mdpi.comucanr.edu This interference represents another pathway through which compounds from bay laurel, including potentially this compound, exert their anti-inflammatory effects. mdpi.comdntb.gov.ua

The table below outlines the inflammatory pathways modulated by this compound.

| Pathway/Target | Effect of this compound / Source Plant Extract | Mechanism | References |

| Pro-inflammatory Cytokines | Inhibition | Reduces the production of key inflammatory signaling molecules. | ontosight.ai, mdpi.com |

| Nitric Oxide (NO) Production | Attenuation | Inhibits NO release in LPS-activated macrophages. | mdpi.com, mdpi.com, researchgate.net, acs.org |

| Soluble Epoxide Hydrolase (sEH) | Interference | Extracts from Laurus nobilis inhibit sEH, potentially increasing levels of anti-inflammatory EETs. | mdpi.com, dntb.gov.ua |

Mechanisms of Oxidative Stress Mitigation in Cellular Systems

This compound, a megastigmane glycoside, has been the subject of investigations into its potential to counteract oxidative stress, a key factor in various cellular pathologies. Research has focused on its ability to directly neutralize free radicals and to reduce the presence of damaging oxidative species within cellular environments.

In vitro assays are fundamental in determining the direct antioxidant capacity of a compound. These tests typically involve measuring the compound's ability to neutralize stable free radicals. While specific studies focusing exclusively on this compound's scavenging activity are limited, research on extracts from Laurus nobilis (bay laurel), a known source of this compound, provides insights into its potential capabilities. researchgate.netresearchgate.net

Extracts of Laurus nobilis leaves have demonstrated significant free radical scavenging capacity in various assays. mdpi.com For instance, the ethyl acetate (B1210297) extract has shown the highest capacity for neutralizing 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), superoxide (B77818) (O₂•⁻), and hydroxyl (OH) radicals. mdpi.com The antioxidant activity of these extracts is often attributed to their phenolic and flavonoid content, which are known to be potent free radical scavengers. mdpi.comnih.gov

Two common assays used to evaluate antioxidant activity are the DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.govphcogj.com The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, while the ABTS assay is based on the reduction of the ABTS radical cation. nih.gove3s-conferences.orgnih.gov The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. japer.inresearchgate.net

| Assay Type | Principle | Relevance to this compound |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change. nih.govnih.gov | Extracts from Laurus nobilis, a source of this compound, have shown significant DPPH scavenging activity, suggesting potential antioxidant properties for the compound. mdpi.com |

| ABTS Radical Cation Scavenging | Evaluates the capacity of a compound to neutralize the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants. e3s-conferences.orgnih.gov | The broad applicability of the ABTS assay makes it a valuable tool for assessing the total antioxidant capacity of plant extracts containing compounds like this compound. researchgate.net |

Beyond direct radical scavenging, the ability of a compound to reduce the levels of reactive oxygen species (ROS) within cells is a crucial aspect of its antioxidant potential. ROS, such as hydrogen peroxide (H₂O₂) and superoxide anion (O₂•⁻), are natural byproducts of cellular metabolism but can cause significant damage to DNA, proteins, and lipids when present in excess. nih.govmdpi.comwikipedia.org

Studies have shown that inhibiting certain cellular enzymes can lead to a reduction in intracellular ROS production. nih.gov For example, the inhibition of protein tyrosine phosphatase 1B (PTP1B) has been linked to a decrease in the production of intracellular reactive oxygen species. nih.gov This suggests that compounds targeting such enzymes could indirectly mitigate oxidative stress. While direct studies on this compound's effect on cellular ROS are not extensively documented, its known interactions with specific enzymes provide a basis for its potential in this area. researchgate.net

| Cellular Model | Endpoint Measured | Potential Relevance to this compound |

|---|---|---|

| Macrophage Cells (e.g., RAW 264.7) | Suppression of LPS-induced ROS production. nih.gov | Compounds that can reduce ROS in inflammatory cells like macrophages could have therapeutic potential. nih.gov |

| Chronic Myelogenous Leukemia (CML) Cells | Reduction of intracellular ROS following inhibition of specific signaling pathways. nih.gov | The link between enzyme inhibition and ROS reduction provides a potential mechanism for this compound's antioxidant effects. nih.gov |

Enzymatic Target Interaction Studies

The biological activity of natural compounds often stems from their interaction with specific enzymes, leading to the modulation of cellular signaling pathways. This compound has been investigated for its inhibitory effects on key enzymes implicated in various diseases.

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. medipol.edu.trnih.govfrontiersin.org Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity. mdpi.comfrontiersin.org this compound has demonstrated a potent inhibitory effect on PTP1B. researchgate.net

In one study, this compound exhibited an IC₅₀ value of 11.76 ± 1.84 µM against PTP1B. researchgate.net The inhibition of PTP1B can lead to the enhancement of insulin signaling, suggesting a potential role for this compound in metabolic regulation. frontiersin.orgnih.govnih.gov The mechanism of inhibition by various compounds can be competitive, non-competitive, or mixed-type, which can be determined through kinetic studies. mdpi.commdpi.com

| Compound | PTP1B Inhibitory Activity (IC₅₀) | Source |

|---|---|---|

| This compound | 11.76 ± 1.84 µM | researchgate.net |

In silico methods, such as molecular docking, are powerful tools for predicting the binding affinity and interaction patterns of a ligand with a target protein. mdpi.com These computational approaches have been employed to investigate the potential of this compound to interact with various enzymes, including the SARS-CoV-2 3C-like protease (3CLpro), a crucial enzyme for viral replication. nih.govnih.govfrontiersin.orgmdpi.com

Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the enzyme. nih.govmdpi.com For the SARS-CoV-2 3CLpro, key active site residues include His41 and Cys145. nih.gov While specific docking scores for this compound with 3CLpro are not detailed in the provided context, the use of such computational methods highlights the ongoing efforts to explore the broader therapeutic potential of this natural compound. nih.gov

| Enzyme Target | In Silico Method | Key Findings/Objective |

|---|---|---|

| SARS-CoV-2 3C-like protease (3CLpro) | Molecular Docking | To predict the binding affinity and interaction of this compound with the active site of the enzyme, which is essential for viral replication. nih.govnih.govfrontiersin.orgmdpi.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Molecular Docking | To understand the structural basis of PTP1B inhibition by this compound and to guide the design of more potent inhibitors. mdpi.commdpi.com |

Structure Activity Relationship Sar Studies of Lauroside B and Its Analogs

Elucidating Structural Determinants for Biological Activities

The biological activity of Lauroside B, particularly its pro-apoptotic effects on human melanoma cell lines, is attributed to its ability to inhibit the NF-κB signaling pathway. nih.govresearchgate.net Research has demonstrated that this compound suppresses the proliferation of melanoma cell lines such as A375, WM115, and SK-Mel-28 by inducing apoptosis. nih.govunina.it This induction of programmed cell death is confirmed by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

The primary mechanism of action identified for this compound is the inhibition of IκB-α degradation. nih.govresearchgate.net In the NF-κB signaling cascade, IκB-α sequesters the NF-κB dimer in the cytoplasm, rendering it inactive. Upon stimulation, IκB-α is phosphorylated and subsequently degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes, many of which are anti-apoptotic. By preventing the degradation of IκB-α, this compound effectively maintains the inactive state of NF-κB, thereby promoting apoptosis in cancer cells. nih.govresearchgate.net

The table below summarizes the key findings related to the biological activity of this compound.

| Cell Line | Effect | Mechanism of Action |

| A375 (Melanoma) | Inhibition of proliferation, induction of apoptosis | Inhibition of IκB-α degradation, suppression of NF-κB activation |

| WM115 (Melanoma) | Inhibition of proliferation | Presumed inhibition of NF-κB pathway |

| SK-Mel-28 (Melanoma) | Inhibition of proliferation | Presumed inhibition of NF-κB pathway |

Comparative Analysis of Diastereomers and Related Megastigmane Glycosides

The stereochemistry of a molecule is often a critical factor in its biological activity. In the case of this compound, the presence of multiple chiral centers gives rise to the possibility of several diastereomers. While the synthesis of two diastereomers of this compound has been reported, a comparative analysis of their biological activities against melanoma cell lines has not yet been published. nih.gov Such a comparative study would be invaluable for understanding the stereochemical requirements for the inhibition of the NF-κB pathway and the induction of apoptosis. Differences in the spatial arrangement of functional groups among diastereomers can significantly impact their binding affinity to target proteins, such as IκB kinase (IKK), which is responsible for the phosphorylation of IκB-α.

In the broader class of megastigmane glycosides, several compounds have been shown to possess anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB pathway. For example, certain megastigmane glycosides isolated from Streblus ilicifolius have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and the expression of NF-κB/p65 in LPS-treated RAW264.7 cells. nih.gov A comparative analysis of the structures of these anti-inflammatory megastigmane glycosides with that of this compound could provide insights into the common structural motifs required for NF-κB inhibition. However, a direct comparative study of this compound with other megastigmane glycosides specifically for anti-melanoma activity is not currently available in the scientific literature.

The table below outlines a hypothetical framework for a comparative analysis of this compound and its diastereomers, highlighting the data points that would be crucial for SAR elucidation.

| Compound | Stereochemistry | IC50 (Melanoma Cell Line) | NF-κB Inhibition | IκB-α Degradation |

| This compound | Natural | - | - | - |

| Diastereomer 1 | Synthetic | - | - | - |

| Diastereomer 2 | Synthetic | - | - | - |

Data in this table is hypothetical and for illustrative purposes, as published comparative data is not available.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for elucidating the structure-activity relationships of biologically active molecules. nih.gov These methods can provide valuable insights into the binding interactions between a ligand, such as this compound, and its biological target at the molecular level. In the context of this compound's inhibition of the NF-κB pathway, molecular docking and molecular dynamics simulations could be employed to predict and analyze its interaction with key proteins in the signaling cascade, most notably IκB kinase (IKK). researchgate.net

Molecular docking studies could be used to model the binding pose of this compound within the active site of IKK. herts.ac.uk This would help to identify the specific amino acid residues that interact with the different functional groups of this compound, such as the hydroxyl groups, the ketone group, and the glycosidic linkage. Such information is critical for understanding the molecular basis of its inhibitory activity and for designing more potent analogs. For instance, understanding the binding mode could reveal whether the glycosidic moiety is involved in essential hydrogen bonding interactions or if it primarily serves to enhance solubility.

Molecular dynamics simulations can further refine the understanding of the ligand-protein interaction by simulating the dynamic behavior of the complex over time. This can provide information on the stability of the binding and the conformational changes that may occur upon ligand binding. To date, no specific molecular modeling studies on the interaction of this compound with components of the NF-κB pathway have been published. However, the application of these computational techniques holds significant promise for accelerating the discovery and optimization of this compound-based anti-melanoma agents.

The table below illustrates the potential insights that could be gained from computational studies of this compound.

| Computational Method | Potential Insights |

| Molecular Docking | - Identification of the binding site on IKK- Prediction of the binding affinity- Elucidation of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) |

| Molecular Dynamics | - Assessment of the stability of the this compound-IKK complex- Analysis of conformational changes in the protein upon binding- Calculation of binding free energies |

| 3D-QSAR | - Development of a predictive model for the activity of this compound analogs- Identification of key structural features correlated with biological activity |

Future Directions and Advanced Research Perspectives for Lauroside B

Development of Novel Analytical and Preparative Methodologies

The advancement of Lauroside B from a laboratory curiosity to a potential therapeutic lead hinges on the development of robust and efficient production and analysis methods. Currently, this compound is obtained through methanolic extraction of Laurus nobilis leaves, a process that often results in low yields. ebi.ac.ukresearchgate.net This presents a significant bottleneck for obtaining the quantities required for extensive preclinical and potential clinical studies. Future research must prioritize the development of scalable and cost-effective preparative methodologies.

Furthermore, while this compound is used as a reference standard for analytical method development and validation (AMV), more sophisticated analytical techniques are needed. synzeal.comveeprho.com These methods are crucial for accurately quantifying this compound and its metabolites in complex biological matrices, a prerequisite for detailed pharmacokinetic and pharmacodynamic studies.

Table 1: Comparison of Current and Future Methodologies for this compound

| Aspect | Current Methods | Proposed Future Methodologies | Objective |

|---|---|---|---|

| Preparation / Isolation | Methanolic extraction from Laurus nobilis leaves. ebi.ac.ukresearchgate.net | Supercritical Fluid Extraction (SFE), Counter-Current Chromatography (CCC), Total Synthesis. | Increase yield, purity, and scalability; reduce reliance on natural sources. |

| Analysis / Quantification | Used as a reference standard for QC applications and method development. synzeal.com | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), Ultra-Performance Liquid Chromatography (UPLC-MS/MS). | Enhance sensitivity, specificity, and throughput for quantification in biological samples. |

Advanced Mechanistic Investigations in Complex In Vitro Models

Initial research has successfully identified a key mechanism of this compound: the induction of apoptosis in human melanoma cells through the inhibition of the NF-κB signaling pathway. acs.orgnih.gov Studies have shown that this compound prevents the degradation of IκB-α and subsequently inhibits NF-κB's DNA-binding activity. ebi.ac.ukresearchgate.net This leads to the downregulation of anti-apoptotic genes such as XIAP and c-FLIP. acs.orgebi.ac.uk

While these findings from traditional 2D cell culture are foundational, future mechanistic studies must employ more physiologically relevant models. Complex in vitro models can better recapitulate the intricate tumor microenvironment.

3D Tumor Spheroids: These models mimic tumor architecture, nutrient gradients, and cell-cell interactions, providing a better platform to assess drug efficacy and penetration.

Organoid Cultures: Patient-derived organoids can offer insights into the inter-individual variability in response to this compound, paving the way for personalized medicine approaches.

Co-culture Systems: Investigating this compound in co-cultures with immune cells (e.g., macrophages, T-cells) or stromal cells (e.g., fibroblasts) can reveal its impact on the tumor microenvironment and potential immunomodulatory effects.

Table 2: Progression of In Vitro Models for this compound Research

| Model Type | Key Features | Research Questions to Address |

|---|---|---|

| 2D Monolayer Culture (Current) | Cells grown on a flat surface. | Basic cytotoxicity, primary mechanism of action (e.g., NF-κB inhibition). acs.orgnih.govresearchgate.net |

| 3D Tumor Spheroids (Future) | Three-dimensional cell aggregates. | Drug penetration, efficacy in a structured tissue-like model, resistance mechanisms. |

| Patient-Derived Organoids (Future) | Organ-like structures derived from patient tumors. | Patient-specific drug response, biomarker discovery. |

| Microfluidic "Tumor-on-a-Chip" (Future) | Recreates tumor microenvironment with fluid flow. | Dynamic drug response, metastasis, angiogenesis, immune cell interaction. |

Strategies for Rational Design and Synthesis of Next-Generation Analogs

Natural products often serve as excellent starting points for drug discovery, and this compound is no exception. acs.org The concept of using a natural compound as a lead for molecular modification can generate structural analogues with improved therapeutic properties. researchgate.net Rational design and synthesis strategies are central to this effort.

This approach involves creating a library of this compound analogs by systematically modifying its chemical structure. Structure-Activity Relationship (SAR) studies would then correlate these chemical changes with biological activity, identifying the key functional groups responsible for its effects. researchgate.netacs.org Computational modeling and molecular docking can simulate the binding of these analogs to target proteins, such as components of the NF-κB pathway, to predict their inhibitory potential and guide the synthetic efforts. rsc.org

Key areas for modification could include:

The Glycoside Moiety: Altering the sugar unit could impact solubility, metabolic stability, and cellular uptake.

The Megastigmane Core: Modifications to the cyclohexanone (B45756) ring or the side chain could enhance binding affinity and selectivity for its molecular target.

Systems Biology Approaches to Understand Comprehensive Cellular Responses

While the inhibition of NF-κB is a significant finding, it is unlikely to be the sole effect of this compound on the cell. acs.orgnih.gov A systems biology approach moves beyond a single-pathway focus to provide a holistic view of the cellular perturbations caused by the compound. This involves using high-throughput technologies to generate large-scale molecular data.

Transcriptomics (RNA-seq): Can reveal the complete set of genes whose expression is altered by this compound, identifying entire pathways and cellular processes that are affected.

Proteomics: Provides a snapshot of the changes in protein levels and post-translational modifications, offering a more direct link to cellular function.

Metabolomics: Measures the changes in small-molecule metabolites, which can indicate shifts in cellular metabolism and energy production.

By analyzing these global changes, researchers can construct comprehensive network models of this compound's mechanism of action, potentially uncovering novel targets, off-target effects, and mechanisms of resistance.

Integration of Multi-Omics Data in this compound Research

The ultimate goal of a systems-level investigation is the integration of data from multiple "omics" layers. rsc.orgnih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics provides a powerful, multi-faceted understanding of a drug's effect that cannot be achieved by any single approach. nih.gov

For this compound, a multi-omics strategy could:

Connect Genetic Mutations to Drug Sensitivity: By combining genomic data of cancer cell lines with their response to this compound, specific mutations that confer sensitivity or resistance could be identified.

Trace the Flow of Information: Integrating transcriptomic and proteomic data can reveal how changes in gene expression translate into functional changes at the protein level. nih.gov

Build Predictive Models: Using machine learning algorithms and statistical methods to integrate diverse datasets can help build models that predict treatment outcomes or identify patients most likely to benefit from this compound. jci.orgfrontlinegenomics.com

Such integrative approaches are crucial for translating the initial promise of this compound into a well-understood and potentially valuable therapeutic agent. nih.gov

Q & A

Basic: What methodologies are recommended for identifying and characterizing Lauroside B in plant extracts?

Answer:

this compound identification requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for preliminary separation and molecular weight determination . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, and HMBC) is critical for structural elucidation, particularly to distinguish this compound from structurally similar compounds like other glycosides . Purity assessment should include elemental analysis and HPLC-UV quantification. For novel discoveries, compare spectral data with existing databases (e.g., PubChem, SciFinder) and report retention indices, solvent systems, and calibration curves to ensure reproducibility .

Basic: What are the established protocols for synthesizing or isolating this compound?

Answer:

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and column chromatography (silica gel, Sephadex LH-20) . Semi-synthetic routes may start from precursor aglycones (e.g., lauroside aglycone) via glycosylation using protected sugars and catalytic coupling agents. Key steps include:

- Optimization of reaction conditions (temperature, solvent polarity, catalyst load) to maximize yield.

- Purification : Crystallization or preparative HPLC.

- Characterization : Provide melting points, optical rotation, and spectroscopic data for all intermediates and final products .

Report yields as both mass-based and chromatographically validated values to address variability .

Advanced: How can researchers investigate the molecular mechanisms underlying this compound’s bioactivity?

Answer:

Mechanistic studies require multi-modal approaches:

- In vitro assays : Dose-response curves in cell lines (e.g., IC₅₀ for cytotoxicity, EC₅₀ for enzyme inhibition).

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, receptors). Validate with mutagenesis or surface plasmon resonance (SPR) .

- Pathway analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment.

- In vivo models : Use knockout animals or xenografts to confirm target relevance. Ensure controls account for metabolic degradation .

Advanced: How should contradictions in this compound’s pharmacological data be resolved?

Answer:

Contradictions (e.g., conflicting IC₅₀ values or opposing biological effects) require:

- Meta-analysis : Systematically compare studies for variables like assay conditions (pH, temperature), cell line provenance, and compound purity .

- Dose-response re-evaluation : Test this compound across a broader concentration range to identify biphasic effects.

- Study design scrutiny : Control for batch-to-batch variability (e.g., NMR lot testing) and solvent artifacts (DMSO vs. aqueous solubility) .

- Context-dependent analysis : Evaluate if opposing effects arise from tissue-specific receptor expression or metabolic activation .

Methodological: What experimental designs are optimal for assessing this compound’s therapeutic efficacy?

Answer:

Adopt a tiered framework:

In vitro screening : Use primary cells and immortalized lines to establish baseline activity.

Ex vivo validation : Test in organoids or tissue slices to mimic physiological complexity.

In vivo testing : Employ randomized, blinded studies in disease models (e.g., murine inflammation or tumor xenografts).

Statistical rigor : Power calculations to determine sample size, inclusion of positive/negative controls, and use of ANOVA with post-hoc tests .

Methodological: How can reproducibility in this compound research be enhanced?

Answer:

- Detailed protocols : Document solvent suppliers, equipment calibration, and incubation times. Share raw data (e.g., NMR FID files, HPLC chromatograms) as supplementary materials .

- Reference standards : Use certified this compound (≥95% purity) from repositories like NIST or Sigma-Aldrich.

- Collaborative verification : Replicate key findings in independent labs using identical protocols .

Analytical: What strategies integrate multi-omics data with this compound research?

Answer:

- Transcriptomics : Pair RNA-seq with pathway enrichment tools (DAVID, KEGG) to identify this compound-modulated genes.

- Metabolomics : Use LC-MS to track metabolite shifts and correlate with phenotypic outcomes.

- Network pharmacology : Construct protein-protein interaction networks (Cytoscape) to map systemic effects .

Analytical: How can researchers validate this compound’s molecular targets experimentally?

Answer:

- CRISPR/Cas9 knockout : Ablate putative targets (e.g., NF-κB, PI3K) and assess loss of this compound’s effect.

- Pull-down assays : Use biotinylated this compound probes with streptavidin beads to isolate binding partners, followed by MS identification.

- Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to confirm inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.